
Tetrahydrofurfuryl bromide
Overview
Description
Tetrahydrofurfuryl bromide (CAS 1192-30-9) is a brominated cyclic ether with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol . It is synthesized via the reaction of tetrahydrofurfuryl alcohol with phosphorus tribromide (PBr₃) in the presence of pyridine, achieving yields up to 79% under optimized conditions . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to its reactive bromomethyl group, which facilitates nucleophilic substitutions and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl bromide can be synthesized through the bromination of tetrahydrofurfuryl alcohol. One common method involves the use of phosphorus tribromide and pyridine . The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, separatory funnel, and calcium chloride tube. The mixture is cooled to -5°C, and the tetrahydrofurfuryl alcohol is added slowly with stirring. The reaction mixture is then allowed to stand for 24-48 hours before purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrobromic acid or phosphorus tribromide on the corresponding alcohol . The yield is significantly improved by using phosphorus tribromide and pyridine .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl bromide primarily undergoes substitution reactions due to the presence of the bromine functional group . It can react with various nucleophiles to form different products.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions, alkoxides, or amines.
Oxidation and Reduction Reactions: While this compound is not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.
Major Products Formed: The major products formed from the substitution reactions of this compound include tetrahydrofurfuryl ethers, amines, and other substituted derivatives .
Scientific Research Applications
Organic Synthesis
THFB serves as a crucial intermediate in organic synthesis. Its ability to act as an alkylating agent allows it to introduce the furfuryl group into various organic compounds, which is valuable for creating new carbon-carbon bonds. The following are specific applications within organic synthesis:
-
Alkylation Reactions : THFB can alkylate nucleophiles such as amines, alcohols, and phenols, leading to the formation of ethers, esters, and amides respectively. For example:
This reaction demonstrates the conversion of phenol to a phenyl ether using THFB.
- Protecting Group : The furfuryl group in THFB can protect carbonyl functionalities (aldehydes and ketones) during multi-step syntheses. This protection is reversible under mild conditions, allowing for further modifications.
- Synthesis of Heterocycles : THFB is instrumental in synthesizing various heterocyclic compounds, including furans, pyrroles, and pyrazoles. These compounds have significant importance in pharmaceuticals and agrochemicals.
Polymer Chemistry
In polymer chemistry, THFB is utilized to enhance the properties of polymers:
- Modification of Rubber : Alkyl tetrahydrofurfuryl ethers have been shown to improve the static friction coefficient of rubber materials, making them suitable for applications such as automobile tires .
- Development of New Materials : THFB can be incorporated into polymer structures to introduce specific functionalities or improve properties such as fire retardancy and biocompatibility .
Pharmaceutical Applications
THFB's unique chemical properties make it a candidate for pharmaceutical applications:
- Drug Development : The introduction of the furfuryl group via THFB can enhance the pharmacological properties of drug candidates. Its role in synthesizing potential drug candidates has been explored in various studies .
Case Study 1: Synthesis of Bis(Tetrahydrofurfuryl) Ether
A study demonstrated the synthesis of bis(tetrahydrofurfuryl) ether (BTHFE) using THFB as a precursor. This compound showed potential applications in various industrial sectors due to its unique properties .
Case Study 2: Antimicrobial Properties
While not directly involving THFB, related studies on tetrahexylammonium bromide (an ionic liquid derived from bromide compounds) highlighted its antibacterial properties against various bacterial strains. This suggests that brominated compounds may share similar antimicrobial potentials .
Mechanism of Action
The mechanism by which tetrahydrofurfuryl bromide exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached .
Comparison with Similar Compounds
Tetrahydrofurfuryl Chloride
- Reactivity : Tetrahydrofurfuryl bromide exhibits significantly faster reaction kinetics than its chloride analog. For instance, in the synthesis of N-tetrahydrofurfuryl phthalimide, the bromide reacts completely within 1 hour , whereas the chloride requires 3 hours under identical conditions .
- Byproduct Formation : Unlike the chloride, which produces 2-methylene tetrahydrofuran as a byproduct during etherification, the bromide minimizes side reactions, enhancing process efficiency .
Alkyl Bromides (e.g., Dodecyl Trimethylammonium Bromide)
- Application Scope : While dodecyl trimethylammonium bromide (DTAB) is used in surfactants and coal flotation , this compound is specialized in stereoselective syntheses, such as Miyaura borylation for boronate esters .
- Steric Effects : The tetrahydrofuran ring in this compound introduces steric hindrance, slowing esterification reactions compared to linear alkyl bromides .
Furfuryl Bromide
- Stability : Furfuryl bromide (unsaturated analog) is prone to ring-opening reactions, whereas this compound’s saturated structure enhances stability in polar aprotic solvents like THF .
Physical and Chemical Properties
Market Trends and Growth Projections
The this compound market is projected to grow at a 12.3% CAGR (2024–2031) , driven by pharmaceutical demand. Comparatively, alkyl chlorides face competition from bio-based alternatives, while quaternary ammonium bromides (e.g., DTAB) show steady growth in niche industrial applications .
Biological Activity
Tetrahydrofurfuryl bromide (THFB) is an organic compound derived from tetrahydrofuran and is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of THFB, summarizing recent research findings, case studies, and relevant data.
THFB is a halogenated derivative of tetrahydrofuran, characterized by the presence of a bromine atom. Its molecular formula is , and it possesses unique properties that make it suitable for various chemical reactions and applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of THFB. A study published in ScienceDirect reported that new tetrahydrofuran derivatives, including THFB, exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating that THFB could be effective in inhibiting bacterial growth.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
This compound | 16 | Pseudomonas aeruginosa |
These findings suggest that THFB could be a candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of THFB. A study focused on the effects of THFB on human cell lines indicated a dose-dependent response. The compound showed cytotoxic effects at higher concentrations, which necessitates further investigation into its therapeutic window.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
50 | 70 |
100 | 40 |
These results highlight the importance of determining appropriate dosages for therapeutic applications .
The biological activity of THFB may be attributed to its ability to disrupt cellular functions through various mechanisms. For instance, its bromine substituent can participate in nucleophilic substitution reactions, potentially interfering with essential biochemical pathways in microorganisms.
Synthesis and Application
In one notable case study, researchers synthesized bis(tetrahydrofurfuryl) ether from THFB and investigated its electrochemical properties. The study found that this compound exhibited stable electrochemical behavior, suggesting potential applications in energy storage systems such as supercapacitors .
Environmental Impact
THFB's degradation products have been analyzed for their environmental impact. Electrochemical oxidation studies showed that THFB could be effectively degraded using boron-doped diamond (BDD) anodes, indicating its potential for use in wastewater treatment .
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing tetrahydrofurfuryl bromide while retaining stereochemical integrity?
this compound can be synthesized via phosphorus tribromide (PBr₃)-mediated bromination of tetrahydrofurfuryl alcohol. This method avoids racemization, making it suitable for chiral alcohol derivatives. Key steps include:
- Using anhydrous conditions to prevent hydrolysis of PBr₃.
- Maintaining temperatures below 50°C to minimize side reactions.
- Employing stoichiometric PBr₃ (1:1 molar ratio with alcohol) for complete conversion .
The reaction proceeds through an intermediate alkyl phosphite, ensuring retention of configuration. Validation via NMR or polarimetry is recommended to confirm stereochemical purity .
Q. How can researchers characterize this compound’s purity and structural identity?
Analytical methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurity profiling. Column: BPX-70 (30 m × 0.25 mm), helium carrier gas, EI ionization at 70 eV .
- ¹H/¹³C NMR: Key signals include δ ~3.7–4.2 ppm (tetrahydrofuran ring protons) and δ ~3.4 ppm (CH₂Br group) .
- Elemental Analysis: Confirm bromine content (~48.5% by weight) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Skin/Eye Protection: Use nitrile gloves and goggles due to corrosive properties (necrosis observed in rabbit dermal studies) .
- Ventilation: Work in fume hoods to avoid inhalation; the compound is a suspected respiratory irritant .
- Sensitization Testing: Conduct in vitro assays (e.g., DPRA, LuSens) to assess skin sensitization potential, as positive patch tests are reported for structurally similar methacrylates .
Advanced Research Questions
Q. How do metabolites like tetrahydrofurfuryl alcohol influence toxicity assessments of this compound?
this compound hydrolyzes in vivo to tetrahydrofurfuryl alcohol, which drives systemic toxicity. Key considerations:
- Reproductive Toxicity: In SD rats, tetrahydrofurfuryl alcohol caused delayed parturition (NOAEL: 120 mg/kg bw/day) and early fetal resorptions. Similar effects were observed for the parent compound, suggesting metabolite-mediated toxicity .
- Experimental Design: Use paired studies comparing parent compound and metabolite to isolate toxicodynamic contributions .
Q. How should researchers address contradictions in NOAEL values for developmental toxicity?
Discrepancies arise from exposure routes and metabolite kinetics. For example:
- Oral administration of tetrahydrofurfuryl methacrylate (structurally related) showed NOAEL at 300 mg/kg bw/day for systemic effects , but reproductive toxicity occurred at lower doses (120 mg/kg bw/day) .
- Mitigation: Conduct route-specific studies (e.g., dermal vs. oral) and measure metabolite plasma levels to correlate exposure with adverse outcomes .
Q. What structural alerts for carcinogenicity exist, and how should they inform long-term studies?
- QSAR Alerts: The tetrahydrofuran ring and bromomethyl group trigger oncologic alerts in OECD Toolbox v4.6 .
- Research Implications: Prioritize in vivo carcinogenicity bioassays in rodents, focusing on hepatic and renal tissues. Include histopathological endpoints and monitor for DNA adduct formation .
Q. How can systemic toxicity be distinguished from metabolite-driven effects in mechanistic studies?
- Pharmacokinetic Modeling: Use radiolabeled this compound to track metabolite distribution .
- Inhibitor Studies: Co-administer esterase inhibitors to block hydrolysis and compare toxicity profiles .
- Omics Approaches: Transcriptomic analysis of exposed tissues (e.g., liver) can differentiate parent compound vs. metabolite pathways .
Q. What role does this compound play in polymer chemistry, particularly dynamic crosslinking?
- Application: It serves as an initiator in controlled radical polymerization (e.g., SET-LRP) for synthesizing stimuli-responsive polymers.
- Methodology: React with amines (e.g., tetrahydrofurfuryl amine) to form brominated initiators. Optimize solvent (Me-THF) and temperature (rt) to achieve >90% conversion .
Properties
IUPAC Name |
2-(bromomethyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHILFSOWRNVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870857 | |
Record name | Furan, 2-(bromomethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-30-9 | |
Record name | 2-(Bromomethyl)tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, 2-(bromomethyl)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrofurfuryl bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, 2-(bromomethyl)tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, 2-(bromomethyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofurfuryl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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